Validation of Inactivity: LRGILS-NH2 Fails to Activate PAR2 in Calcium Signaling Assays
In a direct head-to-head comparison using PAR2-expressing KNRK cells, LRGILS-NH2 (reverse PAR2 peptide, LRG-NH2) failed to block trypsin-mediated activation of PAR2, in stark contrast to the PAR2 antagonist peptides FSLLRY-NH2 (FSY-NH2) and LSIGRL-NH2 (LS-NH2) which exhibited half-maximal inhibitory concentrations (IC50) of approximately 50 μM and 200 μM, respectively [1]. This demonstrates that LRGILS-NH2 does not act as a PAR2 antagonist.
| Evidence Dimension | Inhibition of trypsin-induced PAR2 activation (calcium signaling) |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | FSLLRY-NH2 (IC50 ~50 μM); LSIGRL-NH2 (IC50 ~200 μM) |
| Quantified Difference | Complete lack of antagonist activity |
| Conditions | KNRK cells expressing rat PAR2; calcium-signaling assay |
Why This Matters
This data unequivocally establishes LRGILS-NH2 as a true negative control, as it does not interfere with the primary PAR2 activation pathway being studied, unlike antagonist peptides.
- [1] Al-Ani B, Saifeddine M, Wijesuriya SJ, Hollenberg MD. Modified proteinase-activated receptor-1 and -2 derived peptides inhibit proteinase-activated receptor-2 activation by trypsin. J Pharmacol Exp Ther. 2002 Feb;300(2):702-8. View Source
